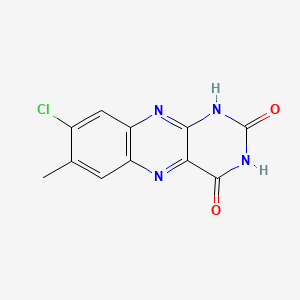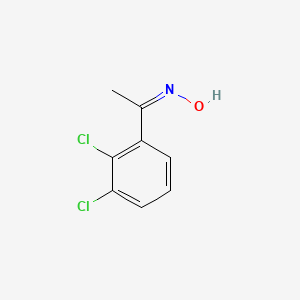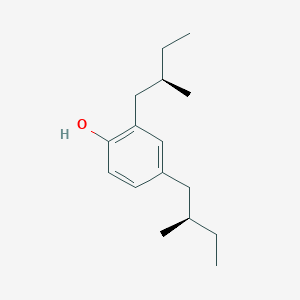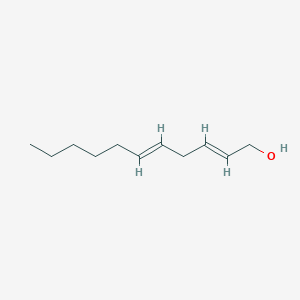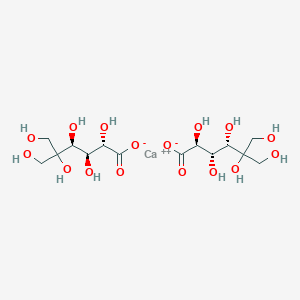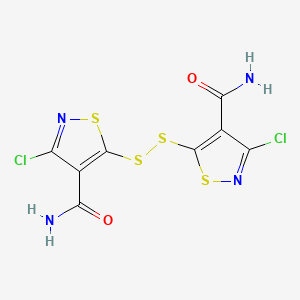
Butyl 2,3-dihydroxypropyl sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,3-dihydroxypropyl sebacate typically involves the esterification of sebacic acid with butanol and 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using advanced reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,3-dihydroxypropyl sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Sebacic acid derivatives.
Reduction: Butyl 2,3-dihydroxypropyl alcohol.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Butyl 2,3-dihydroxypropyl sebacate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer and a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of butyl 2,3-dihydroxypropyl sebacate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with cellular membranes, enhancing their flexibility and permeability.
Pathways Involved: It may modulate signaling pathways related to cell adhesion and migration, making it useful in tissue engineering and regenerative medicine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl sebacate
- 2,3-Dihydroxypropyl sebacate
- Decanedioic acid esters
Uniqueness
Butyl 2,3-dihydroxypropyl sebacate stands out due to its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its unique structure allows for improved biocompatibility and biodegradability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
94109-50-9 |
|---|---|
Molekularformel |
C17H32O6 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-O-butyl 10-O-(2,3-dihydroxypropyl) decanedioate |
InChI |
InChI=1S/C17H32O6/c1-2-3-12-22-16(20)10-8-6-4-5-7-9-11-17(21)23-14-15(19)13-18/h15,18-19H,2-14H2,1H3 |
InChI-Schlüssel |
OFEWUYLHIHVRFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCCCCCCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


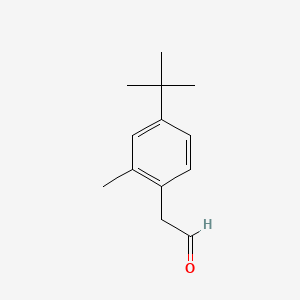

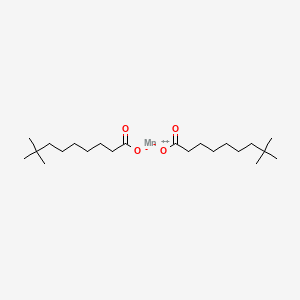
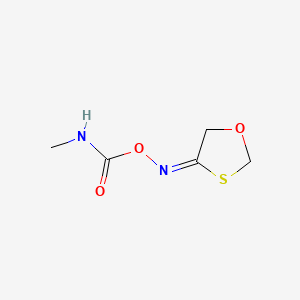
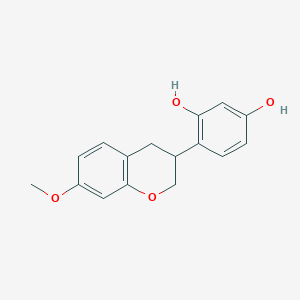
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

